Tert-butyl 2-methyl-1-oxido-3,4-dihydropyrrol-1-ium-2-carboxylate
Overview
Description
Tert-butyl 2-methyl-1-oxido-3,4-dihydropyrrol-1-ium-2-carboxylate is a chemical compound with the molecular formula C10H17NO3 . It is also known by other names such as BMPO, 3,4-dihydro-2-methyl-1,1-dimethylethylester-2H-pyrrole-2-carboxylicacid-1-oxide, and SCHEMBL829763 .
Molecular Structure Analysis
The molecular weight of this compound is 199.25 g/mol . The InChIKey, a unique identifier for the compound, is MDMUYJRRYYXDLZ-UHFFFAOYSA-N . The compound has a Canonical SMILES representation ofCC1(CCC=[N+]1[O-])C(=O)OC(C)(C)C
. Physical And Chemical Properties Analysis
This compound has a topological polar surface area of 55 Ų and contains 14 heavy atoms . It has a computed XLogP3-AA value of 0.4, indicating its partition coefficient between octanol and water, which is a measure of its lipophilicity . It has no hydrogen bond donors and three hydrogen bond acceptors .Scientific Research Applications
Synthesis and Chemical Reactions
- Tert-butyl 2-methyl-1-oxido-3,4-dihydropyrrol-1-ium-2-carboxylate is utilized in the synthesis of small molecule anticancer drugs, playing a crucial role as an intermediate in various synthesis processes. It is derived through multi-step reactions, including nucleophilic substitution and oxidation reactions, emphasizing its importance in medicinal chemistry (Zhang et al., 2018).
Organic Syntheses and Catalytic Applications
- It acts as a valuable component in the Diels-Alder reaction, an organic synthesis technique. This demonstrates its utility in creating complex organic structures and its significance in synthetic organic chemistry (Padwa et al., 2003).
Role in Developing Radioprotective Drugs
- In the field of radioprotection, tert-butyl 2-methyl-1-oxido-3,4-dihydropyrrol-1-ium-2-carboxylate derivatives have been synthesized and evaluated for their cytotoxic and radioprotective effects, particularly in cancer treatment contexts (Qin et al., 2009).
Contribution to Chiral Chemistry and Drug Synthesis
- It is used in the synthesis of chiral auxiliaries, which are crucial in producing enantiomerically pure compounds. This has significant implications in pharmaceuticals, where the chirality of drugs can affect their efficacy and safety (Studer et al., 1995).
properties
IUPAC Name |
tert-butyl 2-methyl-1-oxido-3,4-dihydropyrrol-1-ium-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO3/c1-9(2,3)14-8(12)10(4)6-5-7-11(10)13/h7H,5-6H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDMUYJRRYYXDLZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC=[N+]1[O-])C(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 2-methyl-1-oxido-3,4-dihydropyrrol-1-ium-2-carboxylate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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